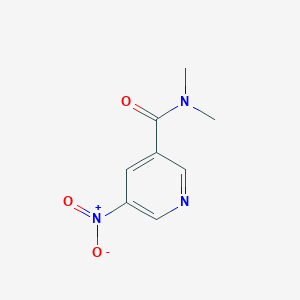![molecular formula C23H20O2 B14616513 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one CAS No. 59862-51-0](/img/structure/B14616513.png)
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is a chemical compound known for its unique structure and properties It is a phenanthrene derivative with a hydroxyl group and a dimethylphenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 3,5-dimethylbenzyl chloride, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene-9,10-dione.
Reduction: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxyphenanthrene: Lacks the dimethylphenylmethyl substituent, resulting in different reactivity and properties.
3,5-Dimethylphenylphenanthrene: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is unique due to the presence of both the hydroxyl group and the dimethylphenylmethyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59862-51-0 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
10-[(3,5-dimethylphenyl)methyl]-10-hydroxyphenanthren-9-one |
InChI |
InChI=1S/C23H20O2/c1-15-11-16(2)13-17(12-15)14-23(25)21-10-6-5-8-19(21)18-7-3-4-9-20(18)22(23)24/h3-13,25H,14H2,1-2H3 |
Clé InChI |
SKSIWPOAAYWYRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



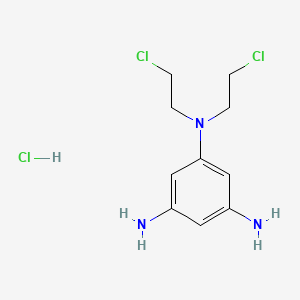
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
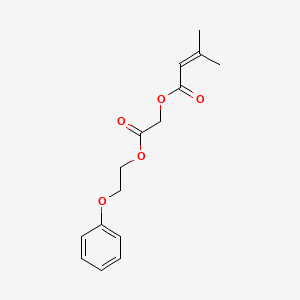

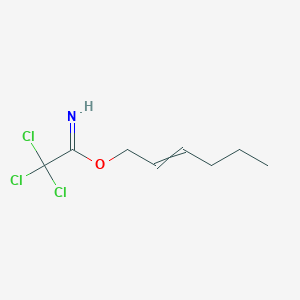
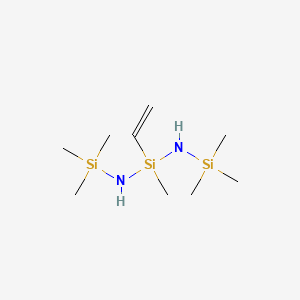
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
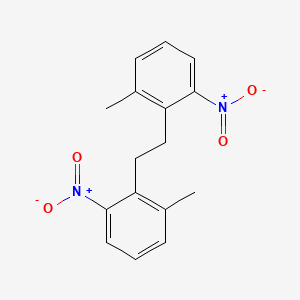
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)

